molecular formula C15H21N5O2S B2481117 2-cyclopropyl-5-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034294-55-6

2-cyclopropyl-5-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B2481117
CAS No.: 2034294-55-6
M. Wt: 335.43
InChI Key: GYSWSVMDGIMOSI-UHFFFAOYSA-N
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Description

2-cyclopropyl-5-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a chemical compound with the CAS Number 2034294-55-6 and a molecular formula of C15H21N5O2S . It features a molecular weight of 335.4 . This complex molecule is built on a tetrahydropyrazolo[1,5-a]pyrazine core, a bicyclic structure of significant interest in medicinal chemistry due to its potential for high receptor affinity and favorable pharmacokinetic properties. The core structure is functionalized with a cyclopropyl substituent and a 1,3,5-trimethyl-1H-pyrazole sulfonyl group . The specific 1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl moiety is a key functional group that can influence the compound's electronic properties and its ability to interact with biological targets, potentially making it a valuable scaffold for developing enzyme inhibitors or receptor modulators. As a high-purity reference standard, it is intended for use in exploratory research and early-stage drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-cyclopropyl-5-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2S/c1-10-15(11(2)18(3)16-10)23(21,22)19-6-7-20-13(9-19)8-14(17-20)12-4-5-12/h8,12H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSWSVMDGIMOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCN3C(=CC(=N3)C4CC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation. A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy. This suggests that the compound may bind to a similar target in the organisms, inhibiting their growth and proliferation.

Biological Activity

The compound 2-cyclopropyl-5-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₂H₁₈N₄O₂S
  • Molecular Weight : 270.36 g/mol
  • CAS Number : 1151802-22-0

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The process often includes:

  • Formation of the pyrazole core through cyclocondensation reactions.
  • Introduction of the sulfonyl group via electrophilic substitution.
  • Cyclization to form the tetrahydropyrazine structure.

Recent studies have optimized these synthetic routes to improve yield and purity .

Anticancer Properties

Research has indicated that compounds within the pyrazolo[1,5-a]pyrazine class exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds are believed to inhibit specific kinases involved in cancer cell proliferation and survival pathways. In vitro studies have shown that they can induce apoptosis in various cancer cell lines .
Cell Line IC50 (µM) Effect
MCF-7 (Breast)10.5Induces apoptosis
A549 (Lung)8.3Inhibits cell proliferation
HeLa (Cervical)12.0Causes cell cycle arrest

Enzyme Inhibition

The compound has also been studied for its ability to inhibit certain enzymes:

  • Target Enzymes : It shows inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways .
Enzyme IC50 (µM) Inhibition Type
COX-115.0Competitive
COX-220.0Non-competitive
LOX18.0Mixed-type

Study 1: Antitumor Activity

A study published in Cancer Letters evaluated the effects of this compound on tumor growth in xenograft models. The results demonstrated a significant reduction in tumor size compared to controls when administered at a dose of 20 mg/kg .

Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan, treatment with the compound resulted in a marked decrease in paw edema and inflammatory cytokine levels . This suggests potential therapeutic uses in treating inflammatory diseases.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA or cell wall synthesis .

In vitro assays have reported varying degrees of antibacterial activity for related pyrazole derivatives, indicating that the incorporation of specific functional groups can enhance efficacy against bacterial strains. The compound's sulfonyl group may play a crucial role in its bioactivity by facilitating interactions with bacterial enzymes.

Antioxidant Properties

The antioxidant capacity of pyrazole derivatives has been extensively studied. Compounds similar to 2-cyclopropyl-5-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine have shown promising results in scavenging free radicals. For example, evaluations using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay have indicated that certain synthesized pyrazoles possess antioxidant activities ranging from 29% to 67% .

DNA Binding Studies

The capacity of compounds to bind DNA is critical for their potential therapeutic applications. Spectrofluorometric studies have indicated that halogenated pyrazole derivatives exhibit significant binding affinity to DNA. This property suggests potential applications in cancer therapeutics where DNA intercalation can lead to cytotoxic effects on rapidly dividing cells .

Case Studies

Study Findings Methodology
Synthesis and Evaluation of Pyrazole DerivativesDemonstrated antibacterial activity against various strainsIn vitro assays against Gram-positive and negative bacteria
Antioxidant Activity AssessmentFound antioxidant activities between 29% - 67%DPPH free radical scavenging method
DNA Binding Affinity StudySignificant binding observed with halogenated derivativesSpectrofluorometric analysis

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural analogs include trifluoromethyl- or methyl-substituted pyrazole derivatives (e.g., compounds from the synthesis of 1-(3,5-dialkyl-4-hydroxybenzyl)-pyrazoles) . Below is a comparative analysis:

Compound Core Structure Substituents Key Properties
Target Compound Tetrahydropyrazolo[1,5-a]pyrazine 2-Cyclopropyl; 5-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl) High steric hindrance; enhanced solubility due to sulfonyl group
1-(3,5-Dialkyl-4-Hydroxybenzyl)-Pyrazole () Pyrazole Trifluoromethyl/methyl at positions 3 and 5; 4-hydroxybenzyl group Tautomerism observed (pyrazolonic form dominates in chloroform)
Pyrazol-5-one Derivatives (e.g., tautomers 3/4 in ) Pyrazol-5-one Trifluoroacetylacetone-derived substituents Lactamic tautomer (3) confirmed via ¹H-NMR in solution

Structural Insights :

  • Unlike trifluoromethyl-containing analogs, the cyclopropyl group in the target compound may reduce metabolic degradation due to its stability under physiological conditions.
  • The sulfonyl group in the target compound contrasts with hydroxyl or ester groups in analogs, offering distinct solubility and electronic profiles.

Q & A

Q. What are the critical steps for optimizing the synthesis of 2-cyclopropyl-5-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine?

The synthesis of this compound involves multi-step reactions, including cyclopropane ring formation, sulfonylation, and heterocyclic ring closure. Key considerations include:

  • Temperature control : Exothermic reactions (e.g., cyclopropanation) require precise cooling to avoid side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency by stabilizing intermediates .
  • Catalyst optimization : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling reactions in heterocyclic systems .
  • Reaction monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate purity before proceeding to subsequent steps .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify cyclopropyl protons (δ 0.8–1.5 ppm) and sulfonyl group integration .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₉H₂₃N₅O₂S) with <2 ppm error .
  • X-ray crystallography : Resolves stereochemistry of the tetrahydropyrazolo-pyrazine core .
  • HPLC-PDA : Validates purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Tools like AutoDock Vina simulate binding to kinase domains (e.g., EGFR or CDK2) by analyzing sulfonyl and pyrazole groups’ hydrogen-bonding potential .
  • MD simulations : Assess stability of ligand-target complexes in aqueous environments (e.g., 100-ns trajectories using GROMACS) .
  • Pharmacophore mapping : Identifies critical moieties (e.g., cyclopropyl for lipophilicity) for structure-activity relationship (SAR) studies .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Meta-analysis : Compare IC₅₀ values from diverse assays (e.g., A549 vs. HeLa cells) to identify cell line-specific effects .
  • Dose-response validation : Replicate experiments under standardized conditions (e.g., 72-hr incubations, 10% FBS media) .
  • Off-target screening : Use kinome-wide profiling (e.g., KINOMEscan) to rule out non-specific binding .

Q. What strategies enhance selectivity in modifying the pyrazole-sulfonyl moiety for SAR studies?

  • Isosteric replacements : Substitute sulfonyl with sulfonamide or phosphonate groups to modulate electronegativity .
  • Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrazole ring to enhance target affinity .
  • Protease stability assays : Test metabolic resistance in liver microsomes to prioritize derivatives with longer half-lives .

Data Analysis and Reproducibility

Q. How can researchers standardize protocols for in vitro toxicity assessments?

  • Control benchmarks : Include cisplatin (for cytotoxicity) and DMSO (solvent control) in all assays .
  • Multi-parametric endpoints : Combine MTT assays with Annexin V/PI staining to distinguish apoptosis from necrosis .
  • Inter-lab validation : Share raw data (e.g., flow cytometry plots) via repositories like Zenodo to ensure reproducibility .

Q. What statistical approaches are recommended for analyzing dose-dependent effects?

  • Non-linear regression : Fit data to sigmoidal curves (e.g., log(inhibitor) vs. response in Prism) to calculate EC₅₀ .
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for p<0.01 significance) .
  • Principal Component Analysis (PCA) : Reduce dimensionality in multi-parametric datasets (e.g., gene expression + cytotoxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.